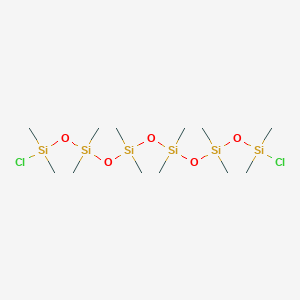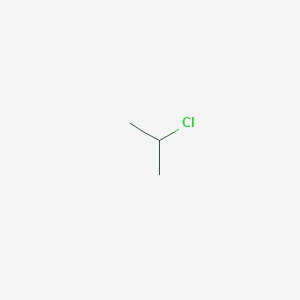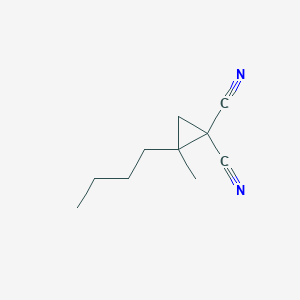
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a novel therapeutic agent. BCD is a cyclopropane derivative that has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mechanism Of Action
The mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. Studies have suggested that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may modulate the activity of various transcription factors involved in inflammation and oxidative stress, such as nuclear factor-kappa B and activator protein-1. Furthermore, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may activate various signaling pathways involved in neuroprotection, such as the PI3K/Akt pathway.
Biochemical And Physiological Effects
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects on the body. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can induce apoptosis in cancer cells, leading to cell death. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to protect neurons from oxidative stress, preventing neuronal cell death.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its wide range of biological activities, making it a versatile tool for studying various biological processes. Additionally, the synthesis method for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been optimized to achieve high yields and purity, making it readily available for research purposes. However, one of the limitations of using 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. One area of focus is the optimization of the synthesis method to achieve even higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential therapeutic applications. Furthermore, the development of novel delivery systems for 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile may enhance its efficacy and reduce its potential toxicity. Finally, the exploration of the potential synergistic effects of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile with other therapeutic agents may lead to the development of novel combination therapies for various diseases.
Synthesis Methods
The synthesis of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile can be achieved through a multistep process involving the reaction of 1,1-cyclopropanedicarboxylic acid with butylmagnesium bromide followed by the reaction with methyl iodide. The resulting product is then treated with potassium cyanide to yield 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile. This synthesis method has been optimized to achieve high yields and purity of 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile.
Scientific Research Applications
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess a wide range of biological activities, making it a promising candidate for various therapeutic applications. Studies have demonstrated that 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have neuroprotective effects, protecting neurons from oxidative stress and preventing neuronal cell death.
properties
CAS RN |
16738-89-9 |
|---|---|
Product Name |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-butyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C10H14N2/c1-3-4-5-9(2)6-10(9,7-11)8-12/h3-6H2,1-2H3 |
InChI Key |
YLNNLLQHQHTGKM-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC1(C#N)C#N)C |
Canonical SMILES |
CCCCC1(CC1(C#N)C#N)C |
synonyms |
2-Butyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



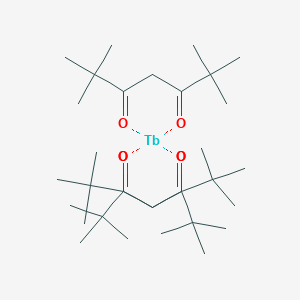
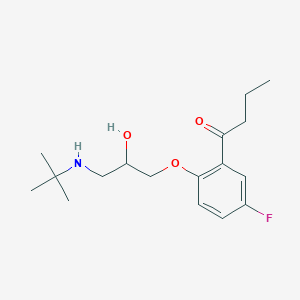
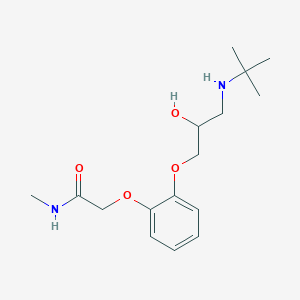
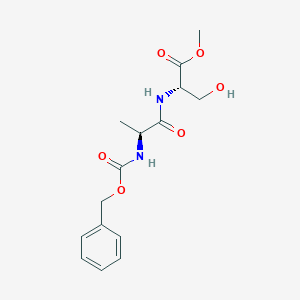
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
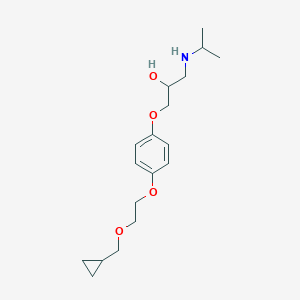
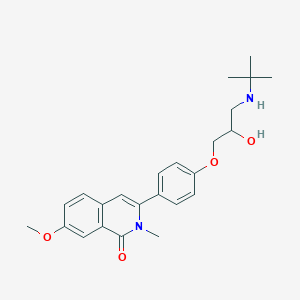
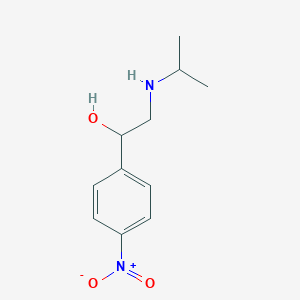
![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
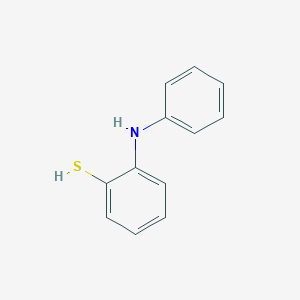
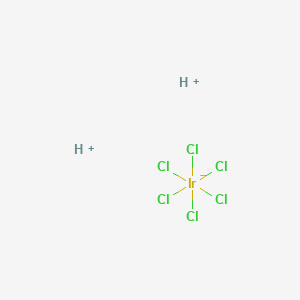
![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
